Cas no 2155875-73-1 (1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester)

1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester is a specialized organic compound featuring a piperidine core substituted with a hydroxyl group and a 3-furanyl moiety at the 4-position, further esterified with a tert-butyl group. This structure imparts unique steric and electronic properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl ester enhances stability and solubility, facilitating handling and purification. The presence of the furan ring offers potential for further functionalization, while the hydroxyl group provides a reactive site for derivatization. Its well-defined molecular architecture supports precise applications in medicinal chemistry and catalyst design.
1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester structure
2155875-73-1 structure
商品名:1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester
CAS番号:2155875-73-1
MF:C14H21NO4
メガワット:267.32084441185
CID:5524048

1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester
    • インチ: 1S/C14H21NO4/c1-13(2,3)19-12(16)15-7-5-14(17,6-8-15)11-4-9-18-10-11/h4,9-10,17H,5-8H2,1-3H3
    • InChIKey: PFIVRLOHGBUERH-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C2C=COC=2)(O)CC1

1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D917948-1g
1-Boc-4-(3-furyl)-4-piperidinol
2155875-73-1 95%
1g
$175 2025-03-01
abcr
AB543099-1g
1-Boc-4-(3-Furyl)-4-piperidinol; .
2155875-73-1
1g
€306.60 2024-07-20
eNovation Chemicals LLC
D917948-1g
1-Boc-4-(3-furyl)-4-piperidinol
2155875-73-1 95%
1g
$175 2025-02-21
abcr
AB543099-250mg
1-Boc-4-(3-Furyl)-4-piperidinol; .
2155875-73-1
250mg
€166.20 2024-07-20
abcr
AB543099-5g
1-Boc-4-(3-Furyl)-4-piperidinol; .
2155875-73-1
5g
€759.00 2024-07-20
eNovation Chemicals LLC
D917948-5g
1-Boc-4-(3-furyl)-4-piperidinol
2155875-73-1 95%
5g
$495 2025-02-21
eNovation Chemicals LLC
D917948-5g
1-Boc-4-(3-furyl)-4-piperidinol
2155875-73-1 95%
5g
$495 2025-03-01

1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester 関連文献

1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl esterに関する追加情報

Introduction to 1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester (CAS No. 2155875-73-1) and Its Emerging Applications in Chemical Biology

The compound 1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester, identified by the CAS number 2155875-73-1, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and biological relevance. The presence of both piperidine and furanyl moieties in its molecular framework endows it with unique chemical properties that make it a valuable scaffold for drug discovery and mechanistic studies.

At the heart of this compound's appeal lies its dual functionality. The piperidine ring is a well-known pharmacophore found in numerous bioactive molecules, contributing to favorable pharmacokinetic properties such as solubility and metabolic stability. Meanwhile, the 3-furanyl substituent introduces additional electronic and steric effects that can modulate binding interactions with biological targets. The hydroxyl group at the 4-position and the tert-butyl ester moiety further enhance its versatility, allowing for diverse chemical modifications and derivatization strategies.

In recent years, there has been a surge in research focused on exploiting piperidine-based scaffolds for the development of novel therapeutics. Studies have demonstrated that piperidine derivatives exhibit promising activity against a wide range of targets, including kinases, G protein-coupled receptors (GPCRs), and ion channels. The specific arrangement of atoms in 1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester may confer unique binding characteristics that could be leveraged to develop drugs with improved efficacy or reduced side effects.

The 3-furanyl group, in particular, has emerged as a key structural element in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. This moiety has been successfully incorporated into various drug candidates, where it contributes to enhanced binding affinity and selectivity. For instance, recent studies have highlighted the role of furan derivatives in modulating enzyme activity and receptor function, suggesting that compounds like 1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester could serve as valuable tools for exploring novel therapeutic pathways.

One of the most compelling aspects of this compound is its potential as a building block for structure-activity relationship (SAR) studies. By systematically modifying different functional groups within its molecular structure, researchers can gain insights into how specific chemical features influence biological activity. This approach is particularly useful in the early stages of drug discovery, where identifying key pharmacophores is critical for optimizing lead compounds.

Moreover, the tert-butyl ester group at the 1-position provides a handle for further chemical manipulation. Ester functionalities are commonly used in medicinal chemistry due to their ease of hydrolysis under physiological conditions or their stability under specific reaction conditions. This flexibility allows chemists to explore various synthetic pathways and tailor the compound's properties for specific applications.

Recent advancements in computational chemistry have further enhanced the utility of compounds like 1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester. Molecular modeling techniques enable researchers to predict how this molecule might interact with biological targets at an atomic level. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and prioritize promising candidates for further investigation.

The hydroxyl group at the 4-position also presents opportunities for further derivatization. Hydroxyl-containing compounds are known to participate in hydrogen bonding networks within biological systems, which can be exploited to improve binding affinity or modulate pharmacological effects. In fact, many successful drugs contain hydroxyl groups as key pharmacophoric elements.

In conclusion,1-Piperidinecarboxylic acid, 4-(3-furanyl)-4-hydroxy-, 1,1-dimethylethyl ester (CAS No. 2155875-73-1) represents a versatile and promising molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features—comprising a piperidine ring,3-furanyl substituent,hydroxyl group, and tert-butyl ester—make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics against various diseases.

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